molecular formula C17H20N2O3S2 B2530882 1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide CAS No. 1049831-87-9

1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide

Cat. No.: B2530882
CAS No.: 1049831-87-9
M. Wt: 364.48
InChI Key: CDIPVPMXKIIYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a p-tolyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the thiophene and p-tolyl groups. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring is formed through a series of cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents such as sulfonyl chlorides or sulfonic acids under appropriate reaction conditions.

    Attachment of the Thiophene and p-Tolyl Groups: The thiophene and p-tolyl groups are attached through nucleophilic substitution reactions, often using thiophene derivatives and p-tolyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Thiophen-2-ylsulfonyl)-N-(p-tolyl)piperidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxamide: Lacks the p-tolyl group, which may affect its chemical and biological properties.

    N-(p-Tolyl)piperidine-2-carboxamide:

    1-(Thiophen-2-ylsulfonyl)-N-(phenyl)piperidine-2-carboxamide: Contains a phenyl group instead of a p-tolyl group, which may influence its interactions and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-7-9-14(10-8-13)18-17(20)15-5-2-3-11-19(15)24(21,22)16-6-4-12-23-16/h4,6-10,12,15H,2-3,5,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPVPMXKIIYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.